ソラベグロン
概要
説明
ソラベグロン塩酸塩は、β3アドレナリン受容体の選択的アゴニストとして作用する化学化合物です。過活動膀胱や過敏性腸症候群の治療に開発されています。 ソラベグロン塩酸塩は、脂肪細胞からソマトスタチンを放出することにより、内臓の鎮痛作用を示すことが確認されています .
科学的研究の応用
作用機序
ソラベグロン塩酸塩は、β3アドレナリン受容体を刺激することで効果を発揮します。この刺激は膀胱平滑筋の弛緩につながり、これは過活動膀胱症候群の従来の治療法とは異なる新しいメカニズムです。 関与する分子標的には、Gタンパク質の作用を通じてアデニル酸シクラーゼのカテコールアミン誘導活性化を媒介するβ3アドレナリン受容体があります .
生化学分析
Biochemical Properties
Solabegron interacts with the β3 adrenergic receptor . This interaction is selective, meaning that Solabegron has a higher affinity for the β3 adrenergic receptor compared to other types of adrenergic receptors . The nature of this interaction is agonistic, which means that Solabegron binds to the β3 adrenergic receptor and activates it .
Cellular Effects
Solabegron has been shown to produce visceral analgesia by releasing somatostatin from adipocytes . It also relaxes the bladder smooth muscle by stimulating β3 adrenoceptors . This is a novel mechanism compared with older established drug treatments for overactive bladder syndrome such as the anticholinergic agents .
Molecular Mechanism
The molecular mechanism of Solabegron involves its binding and activation of the β3 adrenergic receptor . This activation leads to a cascade of intracellular events that ultimately result in the relaxation of the bladder smooth muscle .
準備方法
合成ルートと反応条件
ソラベグロン塩酸塩の合成は、ソラベグロン双性イオンの調製から始まる複数のステップで構成されます。 ソラベグロン双性イオンは、特定の反応条件下でソラベグロン塩酸塩に変換されます .
工業生産方法
ソラベグロン塩酸塩の工業生産方法は、入手可能な文献では詳細に記載されていません。 一般的に、このプロセスには、双性イオンの大規模合成と、制御された条件下での塩酸塩への変換が含まれます .
化学反応の分析
反応の種類
ソラベグロン塩酸塩は、以下を含む様々な化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を含む。
還元: この反応は、水素の付加または酸素の除去を含む。
置換: この反応は、ある原子または原子団を別の原子または原子団に置き換えることを含む。
一般的な試薬と条件
ソラベグロン塩酸塩の反応で使用される一般的な試薬には、酸化剤、還元剤、および様々な触媒が含まれます。 具体的な条件は、目的の反応と目的の生成物によって異なります .
生成される主な生成物
ソラベグロン塩酸塩の反応から生成される主な生成物には、その代謝物や誘導体があり、それらの薬理学的性質が研究されています .
類似化合物との比較
類似化合物
ミラベグロン: 過活動膀胱の治療に使用される別のβ3アドレナリン受容体アゴニスト。
ビベグロン: 高い選択性と強力なアゴニスト活性を有するβ3アドレナリン受容体アゴニスト。
リトベグロン: 過活動膀胱の臨床研究で使用されているβ3アドレナリン受容体アゴニスト.
独自性
ソラベグロン塩酸塩は、脂肪細胞からソマトスタチンを放出することにより、内臓の鎮痛作用を示すという点でユニークです。 この特性は、他のβ3アドレナリン受容体アゴニストとソラベグロン塩酸塩を区別し、過敏性腸症候群や過活動膀胱の治療のための有望な候補となっています .
特性
CAS番号 |
451470-34-1 |
---|---|
分子式 |
C23H24Cl2N2O3 |
分子量 |
447.4 g/mol |
IUPAC名 |
3-[3-[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethylamino]phenyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C23H23ClN2O3.ClH/c24-20-8-2-6-18(13-20)22(27)15-25-10-11-26-21-9-3-5-17(14-21)16-4-1-7-19(12-16)23(28)29;/h1-9,12-14,22,25-27H,10-11,15H2,(H,28,29);1H/t22-;/m0./s1 |
InChIキー |
PMXCGBVBIRYFPR-FTBISJDPSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNCC(C3=CC(=CC=C3)Cl)O |
異性体SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNC[C@@H](C3=CC(=CC=C3)Cl)O.Cl |
正規SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNCC(C3=CC(=CC=C3)Cl)O.Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
(R)-3'-((2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)ethyl)amino)-(1,1'-biphenyl)-3-carboxylic acid 3'-((2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)ethyl)amino)-(1,1'-biphenyl)-3-carboxylic acid GW 427353 GW-427353 GW427353 solabegron solabegron hydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Solabegron?
A1: Solabegron acts as a selective agonist of the β3-adrenergic receptor (β3-AR). [, , ]
Q2: What are the downstream effects of Solabegron binding to β3-AR?
A2: Solabegron binding to β3-AR leads to the activation of the receptor, which in turn stimulates adenylate cyclase and increases intracellular cyclic adenosine monophosphate (cAMP) levels. [, ] In the bladder, this results in relaxation of the detrusor muscle, facilitating bladder storage. [, ] In the gut, Solabegron's action on β3-AR on enteric neurons leads to the release of somatostatin. []
Q3: How does Solabegron's effect on enteric neurons differ from its effect on the bladder?
A3: While Solabegron promotes relaxation in the bladder, in the gut it indirectly reduces the excitability of submucous neurons by stimulating somatostatin release from sources like adipocytes. This somatostatin then acts on inhibitory SST2 receptors on the neurons. []
Q4: What is the molecular formula and weight of Solabegron?
A4: While the provided abstracts don't explicitly mention the molecular formula and weight of Solabegron, its chemical structure is disclosed as (R)-3′-[[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethyl]amino]-[1,1′-biphenyl]-3-carboxylic acid. [] Based on this, the molecular formula can be determined as C25H27ClN2O3 with a molecular weight of 438.94 g/mol.
Q5: Is there information available regarding the material compatibility and stability of Solabegron under various conditions?
A5: The provided abstracts focus primarily on the pharmacological aspects of Solabegron and do not offer detailed insights into its material compatibility and stability under various conditions. Further research is necessary to explore these aspects.
Q6: Does Solabegron exhibit any catalytic properties?
A6: Solabegron primarily functions as a β3-AR agonist and does not appear to possess catalytic properties based on the provided research. [, , ] Its primary role is in binding and activating the receptor, not catalyzing chemical reactions.
Q7: Have computational methods been employed in the study of Solabegron?
A7: While the provided abstracts don't delve into specific computational studies, they highlight the potential for further research into Solabegron's efficacy and safety. [, ] Computational methods like molecular docking, pharmacophore modeling, and QSAR could be valuable for exploring its interactions with β3-AR, predicting potential off-target effects, and guiding the development of analogs with improved pharmacological profiles.
Q8: What is known about the pharmacokinetics of Solabegron?
A8: Research indicates that Solabegron is metabolized into an active metabolite. [] Studies in healthy volunteers found that the exposure levels (AUC and Cmax) of both Solabegron and its active metabolite were consistent with earlier Phase I studies at similar doses. []
Q9: How does Solabegron's pharmacokinetic profile relate to its dosing regimen?
A9: Specific dosing regimens and their relation to Solabegron's pharmacokinetic profile are not discussed in detail within the provided research abstracts.
Q10: What in vitro models have been used to investigate Solabegron's mechanism of action?
A10: In vitro studies utilized Chinese hamster ovary cells expressing human β3-AR to characterize Solabegron's potency and selectivity. [, ] These studies demonstrated its high selectivity for β3-AR over β1- and β2-ARs. Further research employed human primary adipocytes to demonstrate Solabegron's ability to induce somatostatin release. []
Q11: What animal models have been used to assess the efficacy of Solabegron?
A11: Research utilized a dog model to investigate Solabegron's effects on bladder function. [, ] Results showed that Solabegron induced bladder relaxation and increased the micturition reflex threshold, supporting its potential as a treatment for overactive bladder.
Q12: Have there been any clinical trials investigating Solabegron's efficacy in humans?
A12: Several clinical trials have been conducted to assess Solabegron's efficacy and safety in humans. [, , , , , ] These trials primarily focused on its potential in treating overactive bladder. A multicenter, double-blind, randomized, placebo-controlled trial demonstrated its effectiveness in improving overactive bladder symptoms. [] Another trial investigated its effects on gastrointestinal transit and bowel function in healthy volunteers. [, ]
Q13: How does Solabegron compare to other β3-AR agonists in clinical development for OAB?
A13: Solabegron is one of several β3-AR agonists investigated for overactive bladder treatment. [, , , , , ] Other agents in this class include mirabegron, vibegron, and ritobegron. While all share the same target, their pharmacological profiles, including potency, selectivity, and potential for adverse effects, might differ. Clinical trials comparing these agents directly are needed to determine their relative efficacy and safety profiles.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。